molecular formula C9H7FN2 B1301887 1-(3-Fluorophenyl)imidazole CAS No. 25372-42-3

1-(3-Fluorophenyl)imidazole

Cat. No.: B1301887
CAS No.: 25372-42-3
M. Wt: 162.16 g/mol
InChI Key: SQJDRLQZCRNMQU-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)imidazole is a heterocyclic compound that features an imidazole ring substituted with a fluorophenyl group at the 1-position. Imidazole itself is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The fluorophenyl group introduces unique chemical properties to the compound, making it of interest in various fields of research and industry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Additionally, 1-(3-Fluorophenyl)imidazole has been shown to bind to certain receptors, such as the toll-like receptor 4 (TLR-4) and the mannose receptor, influencing immune responses. The binding to TLR-4 can modulate the expression of downstream signaling molecules, such as phosphorylated protein p65, which plays a role in inflammatory responses .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In macrophages, it has been demonstrated to interfere with the balance between M1 and M2 macrophages, which are involved in pro-inflammatory and anti-inflammatory responses, respectively . This interference can lead to changes in the expression of surface receptors and signaling molecules, ultimately affecting the overall immune response.

Moreover, this compound has been reported to induce apoptosis in certain cell lines, such as RAW 264.7 macrophages, by modulating the expression of apoptotic proteins and enhancing phagocytic activity . These cellular effects highlight the compound’s potential as a modulator of immune and inflammatory responses.

Molecular Mechanism

Furthermore, this compound can modulate gene expression by influencing transcription factors and signaling pathways. The binding to TLR-4 and subsequent activation of downstream signaling molecules, such as phosphorylated protein p65, can lead to changes in the expression of genes involved in inflammatory responses . These molecular interactions underscore the compound’s potential as a therapeutic agent for modulating immune and inflammatory processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular functions. The compound has been found to be relatively stable under ambient conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity.

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models to determine its dosage-dependent impact on physiological and biochemical processes. Studies have shown that the compound exhibits a dose-dependent effect on immune responses, with higher doses leading to more pronounced modulation of inflammatory pathways .

At lower doses, this compound has been observed to enhance immune responses without causing significant toxicity. At higher doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidation, reduction, and hydrolysis of the compound, leading to the formation of metabolites that can be further processed or excreted .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization can be mediated by targeting signals or post-translational modifications that direct the compound to specific organelles.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of imidazole-2-carboxylic acid derivatives.

    Reduction: Formation of 1-(3-aminophenyl)imidazole.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    1-Phenylimidazole: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    1-(4-Fluorophenyl)imidazole: Similar structure but with the fluorine atom at the 4-position, leading to variations in biological activity.

    1-(3-Chlorophenyl)imidazole: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.

Uniqueness: 1-(3-Fluorophenyl)imidazole is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This substitution enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and development .

Properties

IUPAC Name

1-(3-fluorophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJDRLQZCRNMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372088
Record name 1-(3-fluorophenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25372-42-3
Record name 1-(3-fluorophenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25372-42-3
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